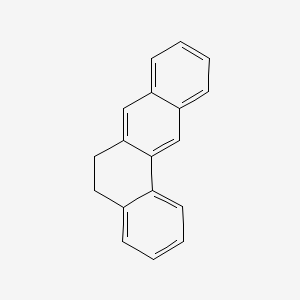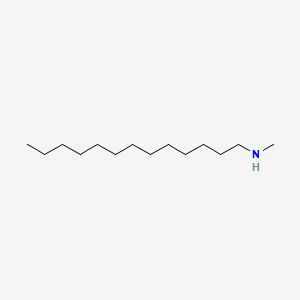
Methyltridecylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyltridecylamine is an organic compound with the molecular formula C14H31N. It is a secondary amine, characterized by a long alkyl chain attached to the nitrogen atom. This compound is used in various industrial applications due to its surfactant properties and its role as an intermediate in the synthesis of other chemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyltridecylamine can be synthesized through several methods. One common approach is the reductive amination of aldehydes or ketones with methylamine. This process involves the reaction of a tridecanal (or tridecanone) with methylamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst .
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of nitriles or the alkylation of ammonia or primary amines with long-chain alkyl halides. These methods are scalable and can produce large quantities of the compound efficiently .
Análisis De Reacciones Químicas
Types of Reactions
Methyltridecylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it back to primary amines or hydrocarbons.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like alkyl halides or sulfonyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Amides or nitriles.
Reduction: Primary amines or hydrocarbons.
Substitution: Various substituted amines or other functionalized compounds.
Aplicaciones Científicas De Investigación
Methyltridecylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of surfactants, emulsifiers, and other specialty chemicals.
Biology: It can be used in the study of membrane proteins and lipid interactions due to its surfactant properties.
Medicine: Research into its potential use in drug delivery systems and as a component in pharmaceutical formulations is ongoing.
Industry: It is used in the production of lubricants, corrosion inhibitors, and flotation agents .
Mecanismo De Acción
The mechanism of action of methyltridecylamine involves its interaction with lipid membranes and proteins. Its long alkyl chain allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect the function of membrane-bound proteins and enzymes, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Tridecylamine: Similar in structure but lacks the methyl group attached to the nitrogen atom.
Dodecylamine: Has a shorter alkyl chain, resulting in different physical and chemical properties.
Hexadecylamine: Has a longer alkyl chain, which can affect its solubility and reactivity .
Uniqueness
Methyltridecylamine is unique due to its specific alkyl chain length and the presence of a methyl group on the nitrogen atom. This combination of features gives it distinct surfactant properties and makes it suitable for specific industrial and research applications .
Propiedades
Número CAS |
45165-81-9 |
|---|---|
Fórmula molecular |
C14H31N |
Peso molecular |
213.40 g/mol |
Nombre IUPAC |
N-methyltridecan-1-amine |
InChI |
InChI=1S/C14H31N/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-2/h15H,3-14H2,1-2H3 |
Clave InChI |
XMRPIOZXPHTSCE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCNC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


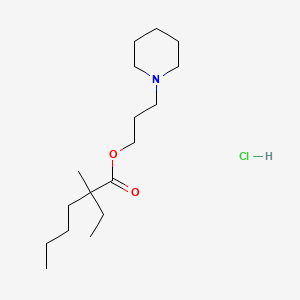
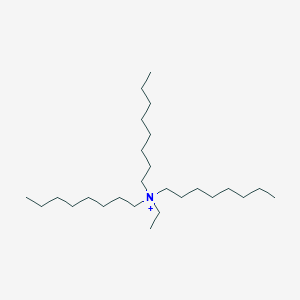
![N-{4-[(E)-Phenyldiazenyl]phenyl}hexadecanamide](/img/structure/B14660696.png)
![4-[Bis(3-methylbut-2-en-1-yl)amino]-2-(naphthalen-1-yl)butanamide](/img/structure/B14660697.png)


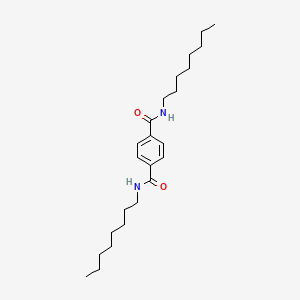
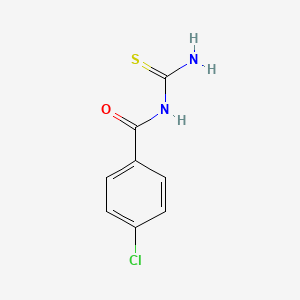
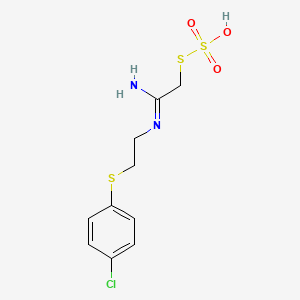

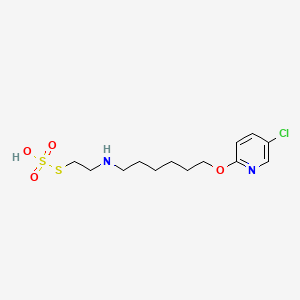
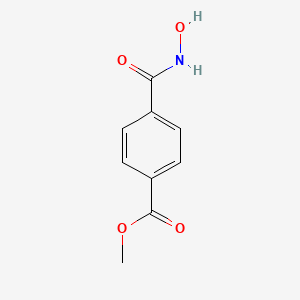
![Benzenemethanamine, N-methyl-N-[(phenylthio)methyl]-](/img/structure/B14660743.png)
